molecular formula C17H17NO3 B12960933 n-(Phenylacetyl)-d-phenylalanine CAS No. 54076-39-0

n-(Phenylacetyl)-d-phenylalanine

Cat. No.: B12960933
CAS No.: 54076-39-0
M. Wt: 283.32 g/mol
InChI Key: LIIPHJDKZNTNII-OAHLLOKOSA-N
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Description

®-3-Phenyl-2-(2-phenylacetamido)propanoic acid is a compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . It is also known by its IUPAC name, N-(phenylacetyl)-beta-alanine . This compound is characterized by the presence of a phenyl group and a phenylacetamido group attached to a propanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Phenyl-2-(2-phenylacetamido)propanoic acid typically involves the reaction of phenylacetic acid with beta-alanine under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a base such as triethylamine to neutralize the by-products .

Industrial Production Methods

Industrial production of ®-3-Phenyl-2-(2-phenylacetamido)propanoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

®-3-Phenyl-2-(2-phenylacetamido)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ®-3-Phenyl-2-(2-phenylacetamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • N-(phenylacetyl)-glycine
  • N-(phenylacetyl)-alanine
  • N-(phenylacetyl)-valine

Uniqueness

®-3-Phenyl-2-(2-phenylacetamido)propanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of phenyl and phenylacetamido groups attached to a propanoic acid backbone differentiates it from other similar compounds .

Properties

CAS No.

54076-39-0

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

(2R)-3-phenyl-2-[(2-phenylacetyl)amino]propanoic acid

InChI

InChI=1S/C17H17NO3/c19-16(12-14-9-5-2-6-10-14)18-15(17(20)21)11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,19)(H,20,21)/t15-/m1/s1

InChI Key

LIIPHJDKZNTNII-OAHLLOKOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)CC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CC2=CC=CC=C2

Origin of Product

United States

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